(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine
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Overview
Description
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral amine compound with a morpholine ring. It is used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine typically involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholin-3-ylmethanamine: A similar compound with a morpholine ring but without the dimethyl groups.
N-Methyl-1-(morpholin-3-yl)methanamine: Another related compound with a single methyl group.
Uniqueness
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is unique due to its specific chiral structure and the presence of two dimethyl groups. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N,N-dimethyl-1-[(3S)-morpholin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
BJCCGQRWHQSBLQ-ZETCQYMHSA-N |
Isomeric SMILES |
CN(C)C[C@H]1COCCN1 |
Canonical SMILES |
CN(C)CC1COCCN1 |
Origin of Product |
United States |
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